molecular formula C24H30NO3+ B11630720 1-(2-Ethoxy-2-oxoethyl)-3-[hydroxy(diphenyl)methyl]-1-azoniabicyclo[2.2.2]octane

1-(2-Ethoxy-2-oxoethyl)-3-[hydroxy(diphenyl)methyl]-1-azoniabicyclo[2.2.2]octane

Cat. No.: B11630720
M. Wt: 380.5 g/mol
InChI Key: SMJGBAZFCYTANQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Ethoxy-2-oxoethyl)-3-(hydroxydiphenylmethyl)-1-azabicyclo[222]octan-1-ium is a complex organic compound that belongs to the class of quaternary ammonium salts This compound is derived from 1,4-diazabicyclo[222]octane (DABCO) and is known for its unique structural features and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-ethoxy-2-oxoethyl)-3-(hydroxydiphenylmethyl)-1-azabicyclo[2.2.2]octan-1-ium typically involves the alkylation of 1,4-diazabicyclo[2.2.2]octane (DABCO) with appropriate alkylating agents. The reaction conditions often include the use of solvents such as polyethyleneglycol (PEG) or diglyme at elevated temperatures . The alkylation process results in the formation of quaternary ammonium salts, which can further react with nucleophiles to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. The choice of solvents, temperature control, and purification methods are critical factors in the industrial synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

1-(2-Ethoxy-2-oxoethyl)-3-(hydroxydiphenylmethyl)-1-azabicyclo[2.2.2]octan-1-ium undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Phenols, alcohols, and other nucleophilic agents.

    Solvents: Polyethyleneglycol (PEG), diglyme.

    Temperature: Elevated temperatures are often required to facilitate the reactions.

Major Products Formed

The major products formed from these reactions include various piperazine derivatives and other substituted compounds resulting from nucleophilic ring-opening reactions .

Scientific Research Applications

1-(2-Ethoxy-2-oxoethyl)-3-(hydroxydiphenylmethyl)-1-azabicyclo[2.2.2]octan-1-ium has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-ethoxy-2-oxoethyl)-3-(hydroxydiphenylmethyl)-1-azabicyclo[2.2.2]octan-1-ium involves its ability to act as a nucleophile and participate in various chemical reactions. The compound’s quaternary ammonium structure allows it to interact with different molecular targets, leading to the formation of new chemical bonds and products . The specific pathways and molecular targets depend on the nature of the reactions and the reagents involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Ethoxy-2-oxoethyl)-3-(hydroxydiphenylmethyl)-1-azabicyclo[22Its ability to undergo nucleophilic substitution and ring-opening reactions sets it apart from other similar compounds .

Properties

Molecular Formula

C24H30NO3+

Molecular Weight

380.5 g/mol

IUPAC Name

ethyl 2-[3-[hydroxy(diphenyl)methyl]-1-azoniabicyclo[2.2.2]octan-1-yl]acetate

InChI

InChI=1S/C24H30NO3/c1-2-28-23(26)18-25-15-13-19(14-16-25)22(17-25)24(27,20-9-5-3-6-10-20)21-11-7-4-8-12-21/h3-12,19,22,27H,2,13-18H2,1H3/q+1

InChI Key

SMJGBAZFCYTANQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C[N+]12CCC(CC1)C(C2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.